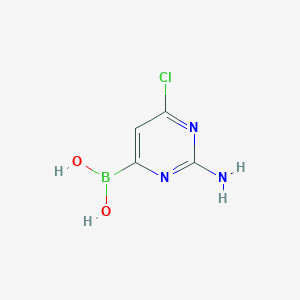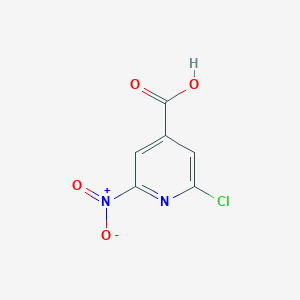
2-Chloro-6-nitroisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-nitroisonicotinic acid is a chemical compound with the molecular formula C6H3ClN2O4 and a molecular weight of 202.55 g/mol . It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 6-position on the pyridine ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-Chloro-6-nitroisonicotinic acid typically involves the nitration of 2-chloroisonicotinic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 6-position . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity levels.
Chemical Reactions Analysis
2-Chloro-6-nitroisonicotinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-chloro-6-aminoisonicotinic acid .
Scientific Research Applications
2-Chloro-6-nitroisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential chemical properties.
Biology: The compound and its derivatives are studied for their biological activities, including potential antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties is ongoing, with some studies investigating its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitroisonicotinic acid is not fully elucidated. its derivatives, particularly those with biological activity, are believed to interact with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which is crucial for their cell wall integrity . Similar mechanisms may be explored for this compound derivatives.
Comparison with Similar Compounds
2-Chloro-6-nitroisonicotinic acid can be compared with other similar compounds, such as:
2-Chloroisonicotinic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroisonicotinic acid:
Isonicotinic acid: The parent compound without any substituents, used widely in the synthesis of various derivatives.
The uniqueness of this compound lies in its dual functional groups (chlorine and nitro), which provide a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C6H3ClN2O4 |
|---|---|
Molecular Weight |
202.55 g/mol |
IUPAC Name |
2-chloro-6-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-4-1-3(6(10)11)2-5(8-4)9(12)13/h1-2H,(H,10,11) |
InChI Key |
YGVWJCVZRIKOPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


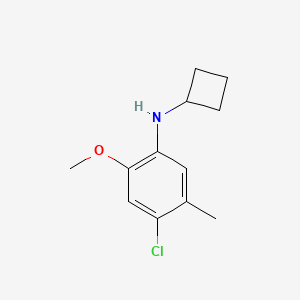
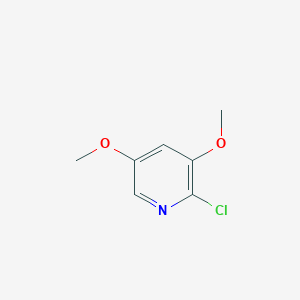
![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)

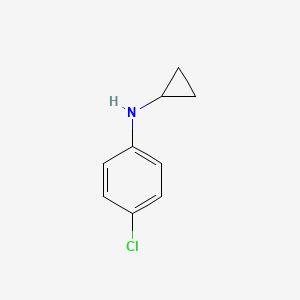

![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)

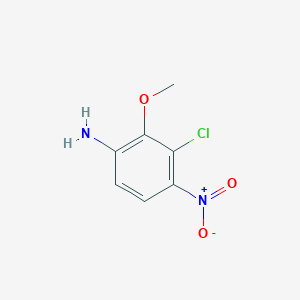
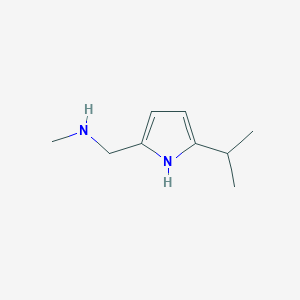
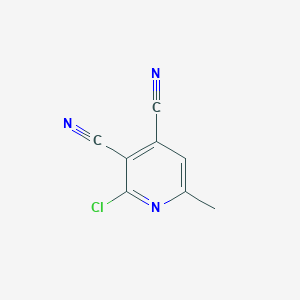
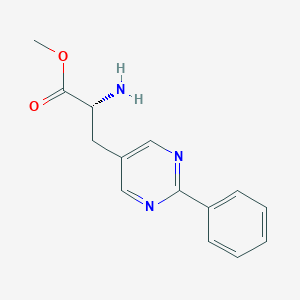
![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)
